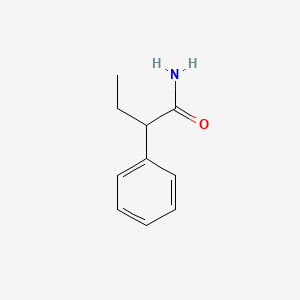
2-Phenylbutyramide
Vue d'ensemble
Description
2-Phenylbutyramide is a member of acetamides . It is a chemical compound that is structurally related to antiepileptic drugs .
Synthesis Analysis
The synthesis of 2-Phenylbutyramide has been studied in detail. A structural chemistry approach was used to explain the dramatic difference in solubility between two structurally related antiepileptic drugs, N-carbamoyl-2-phenylbutyramide (NC2PBA) and 2-phenylbutyramide (2PBA) .Molecular Structure Analysis
The molecular structure of 2-Phenylbutyramide has been analyzed using a combination of experimental (single-crystal X-ray diffraction, IR spectroscopy) and computational (crystal lattice energy calculations, Hirshfeld surface analysis) techniques . The molecular packing arrangements of NC2PBA and 2PBA are similar, but NC2PBA is distinguished by a more extensive network of hydrogen bonds .Physical And Chemical Properties Analysis
2-Phenylbutyramide is a solid drug that may be regarded as a “pharmaceutical material”. Its higher density, higher melting point, and lower solubility compared to crystalline NC2PBA may be largely explained by the differences in hydrogen bonding .Applications De Recherche Scientifique
Medicine
2-Phenylbutyramide has been explored in the field of medicine, particularly in relation to its structural chemistry. It has been compared with structurally related antiepileptic drugs to understand differences in solubility, which is crucial for drug formulation . The compound’s chiral nature allows for the separation of enantiomers, which is significant in the development of pharmaceuticals where different enantiomers can have different therapeutic effects .
Agriculture
In agriculture, the focus is on enhancing the impact of plant biostimulants through nanotechnologies. While not directly linked to 2-Phenylbutyramide, the approach of using nano-biostimulants could potentially be applied to similar compounds to improve agricultural outcomes .
Materials Science
2-Phenylbutyramide’s molecular arrangements in its crystalline state have implications for materials science. The understanding of molecular packing and hydrogen bonding can inform the development of new materials with specific properties .
Environmental Science
The compound’s potential applications in environmental science are not directly documented. However, the broader category of biochemical compounds to which 2-Phenylbutyramide belongs could be involved in biosensors and environmental monitoring technologies .
Analytical Chemistry
2-Phenylbutyramide is part of a collection of rare and unique chemicals used by early discovery researchers. Its properties may be leveraged in analytical chemistry to confirm product identity and purity, which is a critical aspect of chemical analysis .
Pharmacology
In pharmacology, compounds like 2-Phenylbutyramide could be studied for their effects on biological systems, such as inhibiting DNA synthesis in certain tumor cells. This could lead to the development of new therapeutic agents .
Biochemistry
The structural chemistry of 2-Phenylbutyramide and its comparison with related compounds provide insights into solubility and molecular packing. These findings are valuable for the design of biochemical assays and the synthesis of bioactive molecules .
Synthetic Biology
Although not directly related to 2-Phenylbutyramide, synthetic biology’s role in drug discovery and production could utilize compounds like 2-Phenylbutyramide as building blocks for creating new biological systems or molecules .
Safety and Hazards
2-Phenylbutyramide is moderately toxic by ingestion and is a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Mécanisme D'action
Target of Action
2-Phenylbutyramide, also known as 2-Phenylbutanamide, is a derivative of butyric acid . It is believed to target specific enzymes involved in the urea cycle . These enzymes play a crucial role in the metabolism of nitrogenous waste, and their deficiency can lead to disorders such as hyperammonemia .
Mode of Action
It is known that it metabolizes to phenylacetate . Phenylacetate then conjugates with phenylacetyl-CoA, which combines with glutamine to form phenylacetylglutamine . This process helps in the excretion of excess nitrogen, thereby managing conditions like hyperammonemia .
Biochemical Pathways
2-Phenylbutyramide affects the urea cycle, a series of biochemical reactions in the liver that convert nitrogenous waste into a less toxic form for excretion . By targeting enzymes in this pathway, 2-Phenylbutyramide helps manage conditions caused by their deficiency .
Pharmacokinetics
It is known that it rapidly metabolizes to phenylacetate . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenylbutyramide and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The primary result of 2-Phenylbutyramide’s action is the management of chronic urea cycle disorders . By aiding in the excretion of excess nitrogen, it helps prevent conditions like hyperammonemia, which can lead to serious neurological complications .
Propriétés
IUPAC Name |
2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGQCCHVMMMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870423 | |
| Record name | (+/-)-2-Phenylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutyramide | |
CAS RN |
90-26-6 | |
| Record name | 2-Phenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylbutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-2-Phenylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95WO7W7D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677581.png)
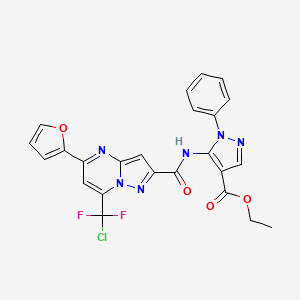
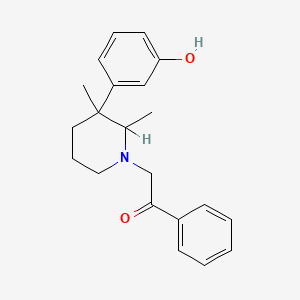


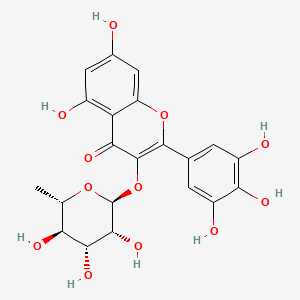

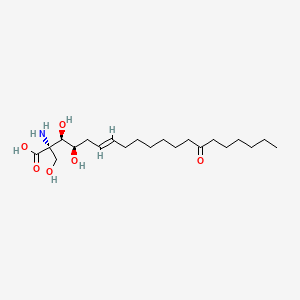
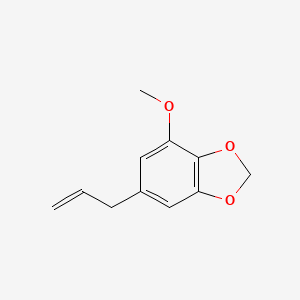
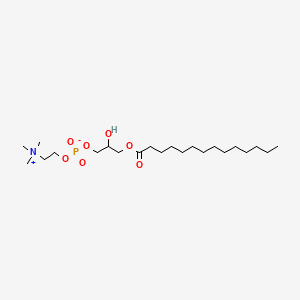


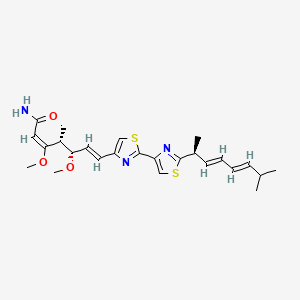
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B1677604.png)